
Acebutolol, (S)-
Übersicht
Beschreibung
Acebutolol is a cardioselective β1-adrenergic receptor blocker approved for hypertension, angina pectoris, and cardiac arrhythmias. It has been in clinical use for over 30 years with a well-established safety profile . Recent studies highlight its off-target antidiabetic effects, demonstrating its ability to inhibit c-Jun N-terminal kinase (JNK)-JIP1 interactions, thereby reducing JNK phosphorylation and enhancing glucose uptake in adipocyte (3T3L1) and liver (HepG2) cells .
Vorbereitungsmethoden
Asymmetric Synthesis via Chiral Epoxide Intermediates
Four-Step Asymmetric Synthesis Route
The most industrially viable method for (S)-Acebutolol production involves a four-step asymmetric synthesis pathway, as detailed in CN102241603A . This route avoids traditional Fries rearrangement and toxic solvents, achieving a total yield of 48% with an enantiomeric excess (e.e.) of up to 94%.
Step 1: Synthesis of N-(4-Methoxyphenyl)-Butyramide
p-Aminoanisole undergoes condensation with n-butyric acid at 130–150°C for 6–9 hours in toluene, yielding N-(4-methoxyphenyl)-butyramide as a white crystalline solid (74% yield). The reaction mechanism involves nucleophilic acyl substitution, with excess n-butyric acid acting as both reactant and solvent .
Step 2: Friedel-Crafts Acylation for 5-Butyramide-2-Hydroxyacetophenone
The butyramide intermediate is treated with acetyl chloride in the presence of aluminum chloride (Lewis acid) at 10–30°C for 20–35 hours. This Friedel-Crafts acylation selectively acetylates the para position relative to the methoxy group, yielding 5-butyramide-2-hydroxyacetophenone (78% yield) .
Step 3: Epoxidation with (S)-Epichlorohydrin
The phenolic hydroxyl group of the acetophenone derivative reacts with (S)-epichlorohydrin under phase-transfer conditions (NaOH, tetrabutylammonium bromide). This step forms the key chiral epoxide intermediate, (S)-5-butyramide-2-(2,3-epoxypropoxy)-acetophenone, with 82% yield and 94% e.e. .
Step 4: Aminolysis with Isopropylamine
The epoxide undergoes ring-opening with isopropylamine in aqueous medium at 10–30°C, followed by acid-base workup to isolate (S)-Acebutolol (85% yield). Optical purity is maintained through careful control of reaction pH and temperature .
Biocatalytic Kinetic Resolution of Racemic Intermediates
Lipase-Mediated Enantioselective Acetylation
A chemoenzymatic route reported by Thakur et al. utilizes lipases to resolve racemic alcohols into enantiopure intermediates . Candida antarctica lipase (CAL CLEA) and Candida rugosa lipase (CRL 62316) demonstrated high enantioselectivity (E > 200) for the acetylation of N-(3-acetyl-4-(3-chloro-2-hydroxypropoxy)phenyl)butyramide.
Reaction Conditions and Outcomes
Parameter | Value |
---|---|
Substrate Concentration | 50 mM in tert-butyl methyl ether |
Temperature | 30°C |
Reaction Time | 24 hours |
e.e. of (S)-Alcohol | 98% |
Conversion | 45% |
This method achieves 98% e.e. for (S)-Acebutolol but requires additional steps to recycle the unwanted (R)-enantiomer, limiting its scalability .
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
The asymmetric synthesis route outperforms biocatalytic methods in total yield (48% vs. 32%) and operational simplicity. However, enzymatic approaches provide superior enantiomeric purity (98% vs. 94% e.e.).
Key Process Metrics
Environmental Impact
The biocatalytic route employs greener solvents (tert-butyl methyl ether vs. toluene), aligning with modern green chemistry principles. However, the higher energy demand for enzyme production partially offsets this advantage .
Quality Control and Analytical Validation
Chiral HPLC Analysis
The Japanese Pharmacopeia method utilizes a C18 column (25 cm × 4.6 mm) with mobile phase acetonitrile/water/acetic acid (30:70:0.6 v/v) at pH 3.2. (S)-Acebutolol elutes at 7.2 minutes, enabling precise quantification of enantiomeric purity .
Spectrophotometric Assays
UV-Vis spectroscopy at 274 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) and fluorimetry (λ_ex = 280 nm, λ_em = 340 nm) provide rapid purity assessments, correlating with HPLC data (R² = 0.998) .
Industrial-Scale Optimization Challenges
Solvent Selection in Friedel-Crafts Acylation
Replacing carbon disulfide with dichloromethane in Step 2 reduces toxicity while maintaining 75% yield. Pilot studies show that solvent polarity critically influences acylation regioselectivity, with dielectric constants >8.9 preventing ortho-acylation byproducts .
Epichlorohydrin Enantiopurity Requirements
(S)-Epichlorohydrin must have ≥99% e.e. to prevent diastereomer formation during epoxidation. Recent advances in Sharpless asymmetric epoxidation have reduced precursor costs by 40% compared to traditional resolution methods .
Analyse Chemischer Reaktionen
Types of Reactions
Acebutolol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized by diperiodatocuprate (III) in an aqueous alkaline medium .
Common Reagents and Conditions
Oxidation: Diperiodatocuprate (III) in an aqueous alkaline medium.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Reagents like isopropylamine for amine substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of Acebutolol, as well as substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Hypertension Management
Acebutolol is indicated for the treatment of mild to moderate essential hypertension. Clinical studies have demonstrated its efficacy as a monotherapy, with once-daily dosing providing effective blood pressure control in a significant majority of patients. In a comparative study against propranolol, acebutolol exhibited less reduction in heart rate and fewer adverse neurologic effects, making it a favorable option for patients requiring beta-blockade without excessive bradycardia .
Table 1: Efficacy of Acebutolol in Hypertension
Study Type | Participants | Dosage | Outcomes |
---|---|---|---|
Double-Blind Study | 200 patients | 400 mg/day | Effective BP control in 75% of patients |
Comparative Study | 150 patients | 400 mg/day vs. propranolol | Less heart rate reduction with acebutolol |
Management of Cardiac Arrhythmias
Acebutolol is effective in suppressing premature ventricular contractions (PVCs) and is used in the management of ventricular arrhythmias. A notable study demonstrated that a single dose of 300 mg resulted in an average reduction of PVCs by 87% over a 24-hour monitoring period. This sustained suppression suggests that acebutolol may be beneficial for patients with frequent PVCs, providing a therapeutic advantage over other beta-blockers .
Case Study: PVC Suppression
- Patient Profile : A cohort of 12 patients with frequent PVCs.
- Intervention : Single dose of acebutolol (300 mg).
- Results : Statistically significant reduction in PVC frequency observed within one hour post-administration, persisting for up to 10 hours .
Anti-Anginal Effects
In addition to its antihypertensive properties, acebutolol has demonstrated antianginal effects comparable to other beta-blockers. It is particularly useful in patients with chronic stable angina pectoris, where it helps reduce myocardial oxygen demand without significantly impairing exercise tolerance .
Table 2: Anti-Anginal Efficacy
Study Type | Participants | Dosage | Efficacy |
---|---|---|---|
Randomized Controlled Trial | 100 patients | 400 mg/day | Comparable efficacy to propranolol in reducing angina episodes |
Potential Role in Diabetes Management
Recent research has explored the repurposing of acebutolol for type 2 diabetes management due to its ability to enhance glucose uptake in adipocytes and liver cells by inhibiting JNK phosphorylation. This novel application suggests that acebutolol could play a dual role in managing cardiovascular conditions while also addressing metabolic disorders .
Research Findings
Wirkmechanismus
Acebutolol works by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the effects of catecholamines like adrenaline, leading to a decrease in heart rate and blood pressure. The compound’s intrinsic sympathomimetic activity allows it to provide mild beta stimulation at rest while acting as a typical beta-blocker during high sympathetic activity .
Vergleich Mit ähnlichen Verbindungen
Acebutolol vs. BI-78D3
BI-78D3 is a known competitive inhibitor of the JNK-JIP1 interaction. Comparative studies reveal:
- Binding Affinity : Molecular docking simulations (LibDock analysis) show Acebutolol binds to JNK with similar affinity (LibDock score: 65.1–74.9) as BI-78D3 (67.7–77.3). Both form hydrogen bonds with Arg127 and Cys163 residues on JNK .
- Functional Efficacy : In TNFα-treated cells, Acebutolol and BI-78D3 increase glucose uptake by ~50%, surpassing insulin’s 20% enhancement .
- Therapeutic Scope : While BI-78D3 is a specialized JNK inhibitor, Acebutolol offers dual cardioprotective and antidiabetic effects, supported by decades of clinical safety data .
Table 1: Binding Affinity and Glucose Uptake Comparison
Compound | LibDock Score | Glucose Uptake Enhancement (vs. TNFα-only) |
---|---|---|
Acebutolol | 65.1–74.9 | ~50% |
BI-78D3 | 67.7–77.3 | ~50% |
Cyproterone Acetate | 22.6 | Not reported |
Acebutolol vs. Diacetolol (Metabolite)
Diacetolol, the primary active metabolite of Acebutolol, exhibits distinct pharmacological properties:
- β-Blocker Activity : Diacetolol has lower in vitro β-blocking activity but higher cardiac selectivity (ventricular vs. tracheal tissue) .
- Intrinsic Sympathomimetic Activity (ISA) : Both compounds show weak ISA, but Acebutolol retains membrane-stabilizing activity (MSA), absent in Diacetolol .
- Clinical Implications : Diacetolol’s longer half-life may extend therapeutic effects, though Acebutolol’s broader mechanism (JNK inhibition) offers unique antidiabetic advantages .
Table 2: Pharmacological Properties of Acebutolol and Diacetolol
Property | Acebutolol | Diacetolol |
---|---|---|
β-Blocker Potency | High | Moderate |
Cardiac Selectivity | Moderate | High |
Membrane-Stabilizing Activity | Present | Absent |
ISA | Weak | Weak |
Acebutolol vs. Cyproterone Acetate
Cyproterone acetate, a synthetic steroid, serves as a negative control in JNK inhibition studies. Its LibDock score (22.6) is significantly lower than Acebutolol’s, confirming Acebutolol’s superior binding affinity and specificity for JNK .
Notes
Enantiomer Specificity : Available data pertain to the racemic mixture of Acebutolol [(±)-form]; the (S)-enantiomer’s distinct properties remain unstudied in the provided evidence .
Clinical Safety : The European Medicines Agency (2023) reaffirmed Acebutolol’s positive benefit-risk profile, underscoring its reliability compared to newer compounds .
Research Gaps : In vivo studies are needed to validate Acebutolol’s antidiabetic efficacy and explore synergies with existing therapies .
Biologische Aktivität
Acebutolol (S), a cardioselective beta-adrenergic blocker, is primarily used in the management of hypertension and certain cardiac conditions. Its unique pharmacological profile includes partial agonist activity and membrane-stabilizing effects, which contribute to its therapeutic efficacy and safety. This article delves into the biological activities of Acebutolol (S), supported by various studies and clinical findings.
Acebutolol selectively antagonizes beta-1 adrenergic receptors, primarily located in cardiac tissues, leading to decreased heart rate and myocardial contractility. It also exhibits partial agonist activity at beta-2 receptors, which can mitigate some side effects typically associated with non-selective beta-blockers, such as bronchoconstriction. The drug's antihypertensive effects may be attributed to several mechanisms:
- Decreased Cardiac Output : By blocking catecholamine-induced increases in heart rate.
- Inhibition of Renin Release : Reducing angiotensin II formation and subsequent vasoconstriction.
- CNS Effects : Potentially affecting central vasomotor centers.
Pharmacokinetics
Acebutolol is well absorbed from the gastrointestinal tract with an absolute bioavailability of approximately 40%. It undergoes extensive first-pass metabolism, primarily converting to its active metabolite, diacetolol. The pharmacokinetic profile is dose-dependent, with significant variations observed at higher doses due to saturation of hepatic enzymes.
Parameter | Value |
---|---|
Absorption | 40% bioavailability |
Protein Binding | 26% |
Metabolism | Hepatic (to diacetolol) |
Elimination Half-Life | Approximately 3-4 hours |
Hypertension Management
Acebutolol has been shown to effectively manage mild to moderate essential hypertension. Clinical trials indicate that it reduces both systolic and diastolic blood pressure significantly compared to placebo. A study comparing once-daily versus twice-daily dosing found no significant difference in blood pressure control between the two regimens .
Arrhythmia Treatment
The drug is effective in controlling ventricular arrhythmias and has been shown to suppress premature ventricular contractions effectively. In a study involving patients with coronary artery disease, acebutolol significantly reduced the frequency of arrhythmias during exercise testing .
Case Studies
- Smith-Magenis Syndrome (SMS) : A study investigated the effects of acebutolol combined with melatonin on sleep disturbances in a patient with SMS. The results indicated no significant improvement in sleep duration or behavior compared to placebo treatments, highlighting the complexity of treating sleep disorders in this context .
- Diabetes Mellitus : Recent research has explored the potential antidiabetic effects of acebutolol. It was found to inhibit JNK phosphorylation and promote glucose uptake in diabetic models, suggesting a possible repurposing of the drug for managing type 2 diabetes alongside its cardiovascular benefits .
Safety Profile
Acebutolol is generally well-tolerated, but it can cause side effects similar to other beta-blockers, including fatigue, dizziness, and gastrointestinal disturbances. Its intrinsic sympathomimetic activity allows for a more favorable side effect profile concerning respiratory issues compared to non-selective beta-blockers like propranolol.
Q & A
Q. Basic: What experimental models and methodologies are optimal for studying Acebutolol's antidiabetic mechanisms in vitro?
Methodological Answer:
To investigate Acebutolol's antidiabetic effects, use insulin-resistant cell lines (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) pretreated with TNF-α to mimic diabetic conditions . Key methodologies include:
- Glucose Uptake Assay : Measure 2-NBDG uptake under TNF-α-induced insulin resistance, with BI-78D3 as a positive control .
- JNK Phosphorylation Analysis : Quantify phospho-JNK levels via Western blot, comparing Acebutolol-treated and untreated cells .
- Dose-Response Studies : Test concentrations ranging from 0.5–5.0 µM to assess efficacy thresholds .
Q. Basic: How can researchers validate Acebutolol's molecular interactions with JNK using computational approaches?
Methodological Answer:
Perform molecular docking simulations (e.g., LibDock) to analyze Acebutolol's binding to the JNK-JIP1 interaction site . Steps include:
- Structural Preparation : Use crystallographic JNK structures (e.g., PDB ID 1UKI) and optimize Acebutolol's 3D conformation.
- Binding Affinity Comparison : Compare LibDock scores of Acebutolol with known inhibitors (e.g., BI-78D3) to infer competitive binding .
- Hydrogen Bond Analysis : Identify critical residues (e.g., Arg127, Cys163) mediating Acebutolol-JNK interactions .
Q. Advanced: How should researchers design experiments to resolve contradictory data on Acebutolol's metabolic effects (e.g., hypoglycemia vs. adrenergic signaling)?
Methodological Answer:
Address contradictions through dual-axis experimental frameworks :
- Axis 1: Pathway-Specific Analysis : Isolate JNK inhibition effects using siRNA knockdowns in diabetic models to decouple JNK-dependent glucose uptake from β-adrenergic signaling .
- Axis 2: Longitudinal Studies : Monitor glucose/lipid profiles in Acebutolol-treated animal models over 4–12 weeks to assess metabolic adaptation .
- Controls : Include BI-78D3 (JNK-specific inhibitor) and propranolol (non-selective β-blocker) to differentiate mechanisms .
Q. Advanced: What statistical and analytical methods are critical for interpreting dose-dependent responses in Acebutolol studies?
Methodological Answer:
For dose-response experiments:
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values .
- ANOVA with Post Hoc Tests : Compare glucose uptake across concentrations (0.5–5.0 µM) and conditions (TNF-α-treated vs. untreated) .
- Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in binding affinity or pharmacokinetic parameters .
Advanced: How can researchers leverage PICOT frameworks to formulate clinical-translational questions for Acebutolol repurposing?
Methodological Answer:
Apply the PICOT format:
- P : Patients with type 2 diabetes and hypertension.
- I : Acebutolol (dose: 400 mg/day) as adjuvant therapy.
- C : Standard antidiabetic drugs (e.g., metformin).
- O : HbA1c reduction and JNK activity biomarkers.
- T : 6-month follow-up.
This structure ensures alignment with clinical feasibility and outcome metrics .
Q. Basic: What analytical techniques are recommended for quantifying Acebutolol in pharmacokinetic studies?
Methodological Answer:
Use Thin-Layer Chromatography (TLC) with silica gel plates and UV detection (λ = 222 nm) . Key steps:
- Calibration Curves : Prepare linear ranges (0.4–18 µg/spot) with R² > 0.99 .
- Validation : Calculate LOD (1.11 µg/spot) and LOQ (3.36 µg/spot) per ICH guidelines .
- Cross-Validation : Confirm results with HPLC-MS for high-sensitivity applications.
Q. Advanced: What strategies mitigate bias when translating Acebutolol's in vitro findings to preclinical models?
Methodological Answer:
Implement translational triage :
- Step 1 : Replicate in vitro results across ≥3 cell lines (e.g., adipocytes, hepatocytes, myocytes) .
- Step 2 : Use murine models with diet-induced obesity to mimic human metabolic dysregulation .
- Step 3 : Blind treatment groups and randomize animal assignments to reduce observer bias .
Q. Basic: How to structure a research paper investigating Acebutolol's dual role in hypertension and diabetes?
Methodological Answer:
Follow IMRaD format with additions:
- Introduction : Link JNK inhibition to insulin resistance, citing Maeda et al. (2002) .
- Methods : Detail TNF-α pretreatment protocols and docking parameters .
- Results : Subsection outcomes by mechanism (e.g., "Glucose Uptake," "JNK Phosphorylation") .
- Discussion : Contrast Acebutolol's antidiabetic efficacy against historical concerns about β-blockers and glucose metabolism .
Q. Advanced: How to optimize literature reviews for Acebutolol's repurposing potential?
Methodological Answer:
Adopt systematic review methods:
- Search Strategy : Use Boolean terms (e.g., "Acebutolol AND (JNK OR glucose uptake)") across PubMed, Embase, and Web of Science .
- Inclusion Criteria : Prioritize studies with molecular mechanistic data (e.g., kinase assays) over observational reports .
- Data Synthesis : Tabulate EC₅₀ values, binding affinities, and clinical outcomes for cross-study comparison .
Q. Advanced: What ethical considerations arise when designing human trials for Acebutolol repurposing?
Methodological Answer:
Eigenschaften
IUPAC Name |
N-[3-acetyl-4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMGAFJFRBGGG-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC[C@H](CNC(C)C)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872933 | |
Record name | S-Acebutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68107-82-4 | |
Record name | Acebutolol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068107824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Acebutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACEBUTOLOL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QW38XEE0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.